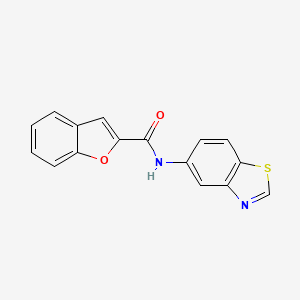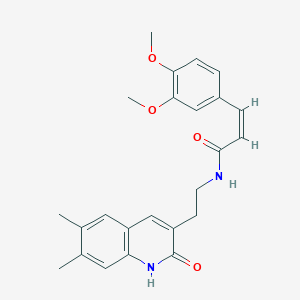
7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a chemical compound that belongs to the class of quinoline sulfonamides. This compound is characterized by its unique structure, which includes a quinoline core substituted with azepane, chlorophenylsulfonyl, and fluoro groups. It has a molecular formula of C24H26ClFN2O3S and a molecular weight of 476.99 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps. One common method includes the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile in the presence of catalytic amounts of triethylamine . The resulting product is then deprotected with hydrochloric acid to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups into the quinoline core.
科学的研究の応用
7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the replication and maintenance of bacterial DNA. By inhibiting these enzymes, the compound prevents bacterial DNA from being replicated, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Besifloxacin: A fourth-generation fluoroquinolone antibiotic with a similar quinoline core.
Moxifloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A widely used fluoroquinolone antibiotic with structural similarities.
Uniqueness
7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of azepane, chlorophenylsulfonyl, and fluoro groups differentiates it from other quinoline derivatives and contributes to its potential as a versatile research compound.
特性
IUPAC Name |
7-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-2-11-28-16-23(32(30,31)18-9-7-17(25)8-10-18)24(29)19-14-20(26)22(15-21(19)28)27-12-5-3-4-6-13-27/h7-10,14-16H,2-6,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGJPKNOBNNJOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2357514.png)


![4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2357518.png)



![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)



